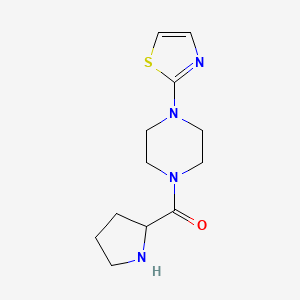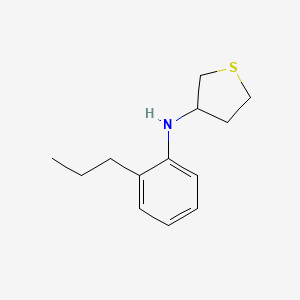
3-(3-Methoxy-1H-pyrazol-1-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methoxy-1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring. The presence of these two rings makes it a versatile molecule with potential applications in various fields, including medicinal chemistry, agrochemistry, and materials science. The methoxy group attached to the pyrazole ring further enhances its chemical properties and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxy-1H-pyrazol-1-yl)pyridine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of hydrazine with a carbonyl compound to form the pyrazole ring, which is then methoxylated. The methoxylated pyrazole is subsequently reacted with a pyridine derivative under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Methoxy-1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under mild conditions.
Major Products
Oxidation: Formation of 3-(3-Hydroxy-1H-pyrazol-1-yl)pyridine.
Reduction: Formation of 3-(3-Methoxy-1H-pyrazol-1-yl)piperidine.
Substitution: Formation of halogenated derivatives such as 3-(3-Bromo-1H-pyrazol-1-yl)pyridine.
Applications De Recherche Scientifique
3-(3-Methoxy-1H-pyrazol-1-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(3-Methoxy-1H-pyrazol-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the heterocyclic rings play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1H-Pyrazol-1-yl)pyridine: Lacks the methoxy group, which may result in different reactivity and biological activity.
3-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine: Contains additional methyl groups, which can influence its chemical properties and applications.
2-(1H-Pyrazol-1-yl)pyridine:
Uniqueness
3-(3-Methoxy-1H-pyrazol-1-yl)pyridine is unique due to the presence of the methoxy group, which can enhance its reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H9N3O |
|---|---|
Poids moléculaire |
175.19 g/mol |
Nom IUPAC |
3-(3-methoxypyrazol-1-yl)pyridine |
InChI |
InChI=1S/C9H9N3O/c1-13-9-4-6-12(11-9)8-3-2-5-10-7-8/h2-7H,1H3 |
Clé InChI |
FAFLLEURDBPGBR-UHFFFAOYSA-N |
SMILES canonique |
COC1=NN(C=C1)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


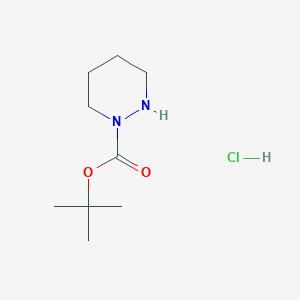
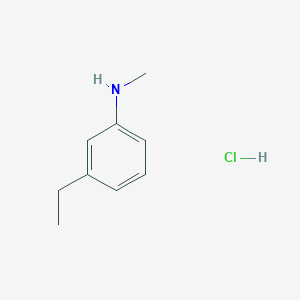
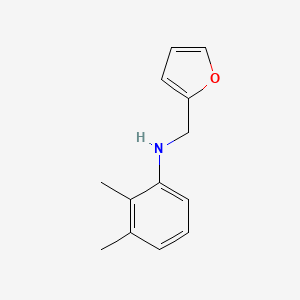

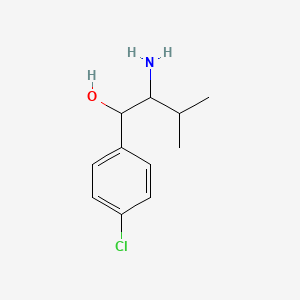
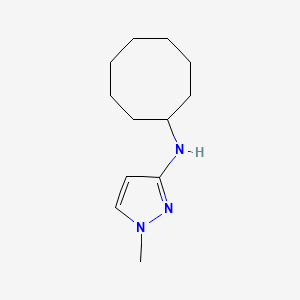
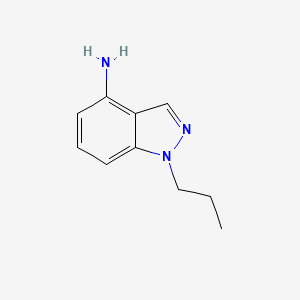

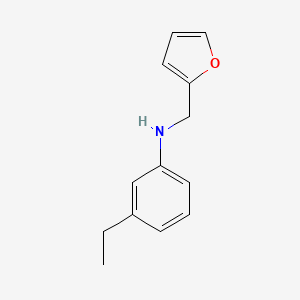
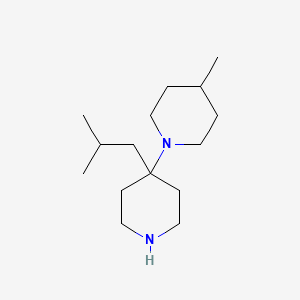
![3-{[(1-Hydroxybutan-2-yl)amino]methyl}phenol](/img/structure/B13234289.png)
![4-[(3-Bromo-4-methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13234296.png)
